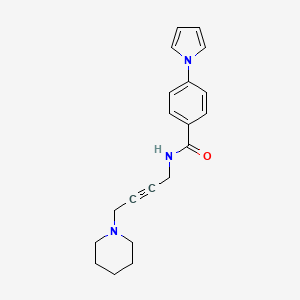

N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-piperidin-1-ylbut-2-ynyl)-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c24-20(21-12-2-5-15-22-13-3-1-4-14-22)18-8-10-19(11-9-18)23-16-6-7-17-23/h6-11,16-17H,1,3-4,12-15H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJSCWBNASQHKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC#CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach includes:

Formation of the but-2-yn-1-yl intermediate: This can be achieved through the alkylation of a piperidine derivative with a suitable alkyne precursor.

Coupling with 4-(1H-pyrrol-1-yl)benzamide: The intermediate is then coupled with 4-(1H-pyrrol-1-yl)benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.

Substitution: The benzamide and pyrrole rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common for reducing the alkyne group.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alkenes or alkanes.

Substitution: Various substituted benzamide and pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Key Comparisons

Piperidine vs. Piperazine Moieties

- The target compound’s piperidine group (6-membered ring with one nitrogen) contrasts with piperazine (6-membered ring with two nitrogens) in CJB 090 . Piperidine’s lower basicity may reduce off-target interactions compared to piperazine, which often enhances affinity for aminergic receptors (e.g., dopamine D3) due to stronger hydrogen bonding .

Alkyne Linker vs. Alkyl/Spacer Chains

- This feature is shared with spirocyclic systems (e.g., 7-oxaspiro[3.5]nonane in ), which may enhance solubility due to the oxygen atom .

Benzamide Substituents

- The 4-(1H-pyrrol-1-yl) group in the target compound is less lipophilic than CJB 090’s pyridin-2-yl or VU0155069’s naphthamide-chlorobenzimidazolone, suggesting better aqueous solubility . However, reduced lipophilicity might limit blood-brain barrier penetration compared to SCAP antagonists with chloro- or methoxy-substituted aryl groups .

Therapeutic Implications

- Dopamine D3 Receptor Targeting : CJB 090’s piperazine-butyl chain and pyridinylbenzamide structure are critical for D3 antagonism . The target compound’s piperidine-alkyne linker may retain D3 affinity but with distinct pharmacokinetics.

- SCAP Antagonists : The SCAP-targeting benzamides in feature bulky aryl-piperidine groups, highlighting the importance of steric bulk for lipid metabolism regulation—a property absent in the pyrrole-based target .

Biologische Aktivität

N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

- A piperidine moiety

- A pyrrole ring

- An alkyne functional group

This combination of features contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is hypothesized to involve:

- Receptor Interaction : The piperidine component may interact with neurotransmitter receptors, influencing signaling pathways.

- Enzyme Modulation : The alkyne functionality may enhance binding affinity to specific enzymes, potentially inhibiting their activity.

Further studies are needed to elucidate the precise mechanisms involved.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

- A study on related N-(piperidine-4-yl)benzamide derivatives showed potent antitumor activity against HepG2 cells, with an IC50 value of 0.25 μM for one derivative .

- The mechanism involved cell cycle arrest mediated by the p53/p21 pathway, suggesting that similar mechanisms could be explored for N-(4-(piperidin-1-yl)but-2-yn-1-y)-4-(1H-pyrrol-1-y)benzamide.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Pyrrole-containing benzamide derivatives have shown promising results against various bacterial strains:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Pyrrole Benzamide Derivative 1 | 3.125 | Staphylococcus aureus |

| Pyrrole Benzamide Derivative 2 | 12.5 | Escherichia coli |

These results indicate that modifications in the chemical structure can significantly influence antimicrobial efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to N-(4-(piperidin-1-yl)but-2-yn-1-y)-4-(1H-pyrrol-1-y)benzamide:

- Antitumor Screening : A study focusing on a series of benzamide derivatives found that specific modifications could enhance antitumor activity, with some compounds inducing apoptosis in cancer cell lines .

- Antimicrobial Efficacy : Research demonstrated that pyrrole derivatives exhibited lower MIC values against resistant bacterial strains compared to standard antibiotics like ciprofloxacin, highlighting their potential as new antimicrobial agents .

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between the compound and target proteins involved in cancer progression, supporting further investigation into its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.